Mebicar

Description

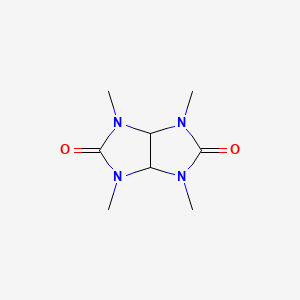

Structure

3D Structure

Properties

IUPAC Name |

1,3,4,6-tetramethyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O2/c1-9-5-6(11(3)7(9)13)12(4)8(14)10(5)2/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIUUSFJTJXFNGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2C(N(C1=O)C)N(C(=O)N2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60143588 | |

| Record name | Mebikar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10095-06-4 | |

| Record name | Tetrahydro-1,3,4,6-tetramethylimidazo[4,5-d]imidazole-2,5(1H,3H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10095-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mebikar | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010095064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mebicar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13522 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mebikar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione,tetrahydro-1,3,4,6-tetramethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEMGICOLURIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55FE6NPG89 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Mebicar

Abstract

Mebicar (marketed as Adaptol, Temgicoluril) is a non-benzodiazepine anxiolytic and nootropic agent with a unique pharmacological profile.[1][2][3] Unlike traditional tranquilizers that often induce sedation, myorelaxation, and cognitive impairment, Mebicar exerts a "daytime tranquilizer" effect, reducing anxiety and inner tension while preserving, and in some cases enhancing, cognitive function.[4][5][6][7] This guide provides a detailed technical exploration of Mebicar's core mechanism of action, synthesizing current research for an audience of drug development professionals, pharmacologists, and neuroscientists. We will deconstruct its multi-target modulatory action on key central nervous system (CNS) neurotransmitter systems, detail the experimental methodologies used to elucidate this mechanism, and present the integrated signaling pathway that underlies its distinct therapeutic benefits.

Introduction: Beyond Conventional Anxiolysis

Developed in the 1970s, Mebicar (chemical name: 1,3,4,6-Tetramethylglycoluril) is structurally distinct from other psychotropic drug classes.[1] Its chemical structure, composed of two methylated urea fragments in a bicyclic structure, resembles natural metabolites, which may contribute to its high tolerability. The primary therapeutic applications for Mebicar include the treatment of neuroses, generalized anxiety disorders, and states involving emotional irritability and fear.[4][8][9]

A key differentiator for Mebicar is its dual-action profile: it is both an anxiolytic and a nootropic.[8][10] It effectively mitigates anxiety without the typical side effects of sedation, muscle weakness, or impaired coordination associated with benzodiazepines.[2][6][9] This allows for its use during regular work or study, making it a valuable therapeutic option for maintaining high functional capacity in patients.[5] The foundation of this unique profile lies not in a potent, single-receptor interaction, but in its subtle, integrative modulation of the brain's core neurotransmitter systems.

A Multi-System Modulator: The Core Mechanism

Mebicar's mechanism of action is best understood as a balancing or integrating effect on the major neurotransmitter systems, primarily within the limbic-reticular complex, a critical brain region for emotional regulation.[3][9] It does not act as a high-affinity ligand for a single receptor type but rather normalizes the interplay between several systems.

Influence on Monoamine Systems: The Serotonin-Norepinephrine Axis

A cornerstone of Mebicar's action is its differential effect on the adrenergic and serotonergic systems. Multiple studies have consistently demonstrated that Mebicar:

-

Decreases Brain Norepinephrine Levels: This action is crucial for its anxiolytic effect. Elevated norepinephrine is strongly associated with the physiological and psychological symptoms of stress, fear, and anxiety (the "fight-or-flight" response). By reducing noradrenergic tone, Mebicar mitigates this hyperarousal.[1][3][10][11]

-

Increases Brain Serotonin Levels: An increase in serotonergic activity is a well-established mechanism for many anxiolytic and antidepressant drugs.[2][3][10][11] This enhancement contributes to mood stabilization and the reduction of anxiety and irritability.

Critically, Mebicar does not significantly impact the dopaminergic system.[1][3][10][11] This is a significant advantage, as it avoids the potential for addiction, euphoria, or the psychomotor side effects associated with dopaminergic agents.[8] Furthermore, it exhibits no anticholinergic activity.[3][6][10][11]

Potentiation of GABAergic Inhibition

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the CNS, acting as a crucial brake on neuronal excitability.[12] Mebicar's mechanism involves a distinct interaction with this system.[3][8][9] Research suggests that Mebicar facilitates inhibitory GABAergic transmission.[13] While it is not a direct agonist at the benzodiazepine binding site of the GABA-A receptor, its interaction promotes an overall increase in inhibitory tone within the CNS.[4] This effect is hypothesized to occur through allosteric modulation or other indirect pathways that enhance the efficiency of GABAergic signaling. This GABA-ergic component is fundamental to reducing the neuronal hyperexcitability that manifests as anxiety and inner tension.[4][13]

Balancing the Excitatory-Inhibitory Equilibrium

The functional state of the CNS is determined by a delicate balance between excitatory (primarily glutamate) and inhibitory (primarily GABA) neurotransmission.[12][14] Anxiety disorders are often linked to a disruption of this balance, leading to a state of net neuronal hyperexcitability.[15]

Mebicar's therapeutic action can be conceptualized as a restoration of this equilibrium. By simultaneously enhancing the primary inhibitory system (GABA) and modulating monoamine systems that influence overall brain arousal (decreasing norepinephrine, increasing serotonin), it effectively counteracts the excessive excitatory signaling without causing overt sedation. This integrated action, particularly within the emotiogenic zones of the hypothalamus, results in emotional stabilization and a reduction in stress reactivity.[5][11]

Data Presentation: Summary of Mebicar's Neurotransmitter Effects

| Neurotransmitter System | Effect of Mebicar Administration | Primary Consequence | Supporting Citations |

| Adrenergic (Norepinephrine) | Decrease in brain levels | Reduction of anxiety, stress, and hyperarousal | [1][3][10][11] |

| Serotonergic (Serotonin) | Increase in brain levels | Mood stabilization, anxiolytic effect | [2][3][10][11] |

| GABAergic (GABA) | Facilitation of inhibitory transmission | Reduction of neuronal excitability, calming effect | [4][8][9][13] |

| Dopaminergic (Dopamine) | No significant effect | Avoidance of addiction potential and psychomotor side effects | [1][3][10][11] |

| Cholinergic | No significant effect (no cholinolytic activity) | Avoidance of anticholinergic side effects (e.g., dry mouth, blurred vision) | [3][6][10][11] |

Mandatory Visualization: Mebicar's Integrated Signaling Pathway

Caption: Mebicar's integrated modulation of key neurotransmitter systems.

Experimental Protocols for Mechanistic Elucidation

The characterization of a multi-target modulator like Mebicar requires a combination of in vitro and in vivo techniques. The following protocols represent standard, field-proven methodologies for validating the core mechanisms described above.

Experimental Protocol: In Vitro Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of Mebicar for a panel of key CNS receptors (e.g., GABA-A BZD site, 5-HT subtypes, adrenergic subtypes) and transporters. This experiment is crucial to confirm Mebicar's lack of high-affinity binding to the primary sites targeted by classic anxiolytics, supporting its role as a modulator rather than a direct ligand.

-

Methodology:

-

Tissue Preparation: Homogenize specific brain regions (e.g., cortex, hippocampus) from rodents in an appropriate buffer to create a crude membrane preparation containing the receptors of interest.

-

Assay Setup: In a multi-well plate, incubate the membrane preparation with a specific radioligand (e.g., [3H]Flunitrazepam for the BZD site) at a known concentration.

-

Competition Binding: Add increasing concentrations of unlabeled Mebicar (the "competitor") to the wells. A known reference compound (e.g., Diazepam) is run in parallel as a positive control.

-

Incubation & Separation: Allow the reaction to reach equilibrium. Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the Mebicar concentration. Use non-linear regression to fit a sigmoidal dose-response curve and calculate the IC50 (concentration of Mebicar that inhibits 50% of radioligand binding). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

-

Expected Outcome: Mebicar is expected to show very high Ki values (micromolar range or higher) for the primary binding sites of benzodiazepines and other direct receptor agonists/antagonists, confirming its distinct mechanism of action.

Experimental Protocol: In Vivo Microdialysis with HPLC-ECD

-

Objective: To measure real-time, in vivo changes in extracellular concentrations of norepinephrine, serotonin, and their metabolites in the brain of a freely moving animal following systemic administration of Mebicar. This experiment provides direct evidence for the modulation of monoamine levels.

-

Methodology:

-

Surgical Implantation: Anesthetize a rat and stereotaxically implant a microdialysis guide cannula targeting a specific brain region (e.g., the prefrontal cortex or hypothalamus). Allow the animal to recover for several days.

-

Probe Insertion & Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2 hours to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: Administer Mebicar (e.g., via intraperitoneal injection) at a therapeutically relevant dose.

-

Post-Treatment Collection: Continue collecting dialysate samples for several hours post-administration.

-

Neurochemical Analysis: Analyze the collected dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), a highly sensitive method for quantifying monoamines.

-

Data Analysis: Quantify the concentration of each neurotransmitter in every sample. Express the post-treatment levels as a percentage of the average baseline level for each animal.

-

-

Expected Outcome: Following Mebicar administration, a statistically significant decrease in extracellular norepinephrine levels and a significant increase in extracellular serotonin levels are expected, while dopamine levels should remain largely unchanged.

Mandatory Visualization: In Vivo Microdialysis Experimental Workflow

Caption: Step-by-step workflow for in vivo microdialysis studies.

Conclusion: An Integrated Approach to Anxiolysis

The mechanism of action of Mebicar is a compelling example of a systems-level pharmacological approach. Rather than targeting a single receptor with high potency, it restores balance across multiple, interconnected neurotransmitter systems that govern mood, arousal, and cognitive processing. Its ability to decrease noradrenergic activity, enhance serotonergic tone, and facilitate GABAergic inhibition without directly impacting the dopaminergic system underpins its unique clinical profile: effective anxiolysis and cognitive support without sedation, dependence, or motor impairment. This multi-faceted mechanism makes Mebicar a subject of continued interest for the development of novel psychotropic agents aimed at normalizing brain function rather than simply suppressing symptoms.

References

-

Mebicar – supports memory and learning, anti-anxiety effects - Modafinil.pl! (2022-10-01). [Link]

-

Mebicar : Uses, Side Effects, Interactions, Dosage / Pillintrip. (2025-10-08). [Link]

-

Adaptol : Uses, Side Effects, Interactions, Dosage / Pillintrip. (2025-12-22). [Link]

-

Val'dman, A. V., Zaikonnikova, I. V., Kozlovskaia, M. M., & Zimakova, I. E. (1980). [Characteristics of the psychotropic spectrum of action of mebicar]. Biulleten' eksperimental'noi biologii i meditsiny, 89(5), 568–570. [Link]

-

Samsonova, N. N., Grechko, A. T., & Zaikonnikova, I. V. (1982). [Mechanisms of the antishock action of mebikar]. Farmakologiia i toksikologiia, 45(6), 72–74. [Link]

-

ADAPTOL® - Olainfarm Səhmdar Cəmiyyəti. (2014-10-03). [Link]

-

Temgicoluril - Grokipedia. [Link]

-

ADAPTOL - Farmagalenica. [Link]

-

Temgicoluril - Wikipedia. [Link]

-

Zaikonnikova, I. V., & Zimakova, I. E. (1982). [GABA-ergic component in the action of the tranquilizing agent mebikar]. Farmakologiia i toksikologiia, 45(2), 15–18. [Link]

-

Efficacy of Adaptol® 500 mg Tablets in Patients with Anxiety and Somatic Symptoms of Anxiety Disorder: A Noninterventional Study - PMC - NIH. (2025-11-10). [Link]

-

Tetrahydro-1,3,4,6-tetramethylimidazo(4,5-d)imidazole-2,5(1H,3H)-dione - PubChem. [Link]

-

Mebicar | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. [Link]

-

Instruction for use: Adaptol - DR. DOPING. [Link]

-

Compound: MEBICAR (CHEMBL3707390) - ChEMBL - EMBL-EBI. [Link]

-

Chutko, L. S., Surushkina, S. I., Iakovenko, E. A., Anisimova, T. I., & Sergeev, A. V. (2014). [An experience of using mebicar in patients with autonomic dysfunction associated with anxiety disorder]. Zhurnal nevrologii i psikhiatrii imeni S.S. Korsakova, 114(10), 45–49. [Link]

-

Pharmacotherapies Targeting GABA-Glutamate Neurotransmission for Treatment-Resistant Depression - MDPI. [Link]

-

Receptor binding profile of the antipsychotics included in this study. - ResearchGate. [Link]

-

Selank - Wikipedia. [Link]

-

Influence of glutamate and GABA transport on brain excitatory/inhibitory balance - PMC. [Link]

-

Serotonergic mechanisms involved in the exploratory behaviour of mice in a fully automated two-compartment black and white text box - PubMed. [Link]

-

The receptor binding profile of the new antihypertensive agent nebivolol and its stereoisomers compared with various beta-adrenergic blockers - PubMed. [Link]

-

Modulation of the Serotonergic Receptosome in the Treatment of Anxiety and Depression: A Narrative Review of the Experimental Evidence - MDPI. [Link]

-

Glutamate and GABA in the medial amygdala induce selective central sympathetic/parasympathetic cardiovascular responses - PubMed. (2012-04-18). [Link]

-

Describes the mechanisms with which drugs affect glutamate neurotransmission. - ResearchGate. [Link]

-

Unraveling the Serotonergic Mechanism of Stress-Related Anxiety: Focus on Co-Treatment with Resveratrol and Selective Serotonin Reuptake Inhibitors - MDPI. [Link]

-

Binding modes and pharmacophoric features of muscarinic antagonism and β2 agonism (MABA) conjugates - PubMed. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Buy Mebicar | 10095-06-4 [smolecule.com]

- 3. Temgicoluril - Wikipedia [en.wikipedia.org]

- 4. pillintrip.com [pillintrip.com]

- 5. pillintrip.com [pillintrip.com]

- 6. Buy Mebicar® Online - CosmicNootropic Shop [cosmicnootropic.com]

- 7. [An experience of using mebicar in patients with autonomic dysfunction associated with anxiety disorder] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ADAPTOL® - Olainfarm Səhmdar Cəmiyyəti [az.olainfarm.com]

- 9. Efficacy of Adaptol® 500 mg Tablets in Patients with Anxiety and Somatic Symptoms of Anxiety Disorder: A Noninterventional Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. flmodafinil.pl [flmodafinil.pl]

- 11. [Characteristics of the psychotropic spectrum of action of mebicar] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Influence of glutamate and GABA transport on brain excitatory/inhibitory balance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [GABA-ergic component in the action of the tranquilizing agent mebikar] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

Mebicar: A Technical Guide to Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mebicar (2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione), also known by trade names such as Adaptol and Temgicoluril, is an anxiolytic and nootropic agent with a unique bicyclic bis-urea structure.[1][2] It is utilized for its tranquilizing effects on the nervous system, alleviating anxiety, inner tension, and emotional irritability without the sedative and myorelaxant side effects commonly associated with benzodiazepines.[3][4][5] This guide provides an in-depth exploration of the synthesis and chemical properties of Mebicar, offering valuable insights for researchers and professionals in drug development and neuroscience.

Core Physicochemical Properties of Mebicar

Mebicar presents as a white to off-white crystalline powder.[6] Its unique structure and properties are foundational to its pharmacological profile and formulation development.

| Property | Value | Source |

| IUPAC Name | 1,3,4,6-Tetramethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione | [6][7] |

| Other Names | Mebicarum, Mebikar, Temgicoluril, Tetramethylglycoluril, Adaptol | [3][6] |

| CAS Number | 10095-06-4 | [6][8] |

| Molecular Formula | C₈H₁₄N₄O₂ | [6][7][8][9] |

| Molar Mass | 198.22 g/mol | [6][7][9] |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | ~300°C (decomposes) | [6] |

| Solubility | Excellent solubility in water (~50% at ambient temperature); soluble in alcohol and most polar organic solvents. | [10] |

| Stability | Stable for ≥ 4 years under appropriate storage conditions. Does not react with acids, alkalis, oxidants, or reducing agents. | [3][6][9] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from moisture and direct sunlight. | [6] |

Synthesis of Mebicar

The primary synthesis of Mebicar is a two-step process that begins with the condensation of N,N'-dimethylurea and glyoxal, followed by an acid-catalyzed intramolecular cyclization.[6][9]

Step 1: Synthesis of 4,5-Dihydroxy-1,3-dimethyl-2-imidazolidinone

The initial step involves a condensation reaction to form the intermediate compound, 4,5-dihydroxy-1,3-dimethyl-2-imidazolidinone.[6]

Experimental Protocol:

-

Combine N,N'-dimethylurea (2 moles) with a 40% aqueous glyoxal solution (2 moles) in a suitable reaction vessel.[6]

-

Adjust the pH of the reaction mixture to 7 using a sodium hydroxide solution.[6]

-

Stir the mixture at room temperature for several hours. A white solid precipitate will form.[6]

-

Collect the precipitated solid by filtration.[6]

-

Wash the collected solid with methanol.[6]

-

Dry the product to yield white crystals of 4,5-dihydroxy-1,3-dimethyl-2-imidazolidinone.[6]

Step 2: Acid-Catalyzed Intramolecular Cyclization

The intermediate, 4,5-dihydroxy-1,3-dimethyl-2-imidazolidinone, undergoes an acid-catalyzed intramolecular cyclization to yield the final product, Mebicar.[6] While specific patented methods exist, a common approach involves treating the intermediate with a suitable acid catalyst. More recent research has also explored the use of "green" catalysts like etidronic acid to improve the efficiency and environmental footprint of the synthesis.[11]

Caption: Proposed mechanism of action of Mebicar on key neurotransmitter systems.

Analytical Methodologies

The quantification of Mebicar in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies and quality control. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed analytical method. [6]A typical HPLC method would involve a C18 reversed-phase column with a suitable mobile phase, allowing for the separation and quantification of Mebicar. The development of a robust and validated analytical method is a prerequisite for any new formulation or clinical investigation.

Conclusion

Mebicar's distinct chemical structure and properties underpin its unique pharmacological profile as a non-sedating anxiolytic with nootropic capabilities. Its synthesis, while involving a two-step process, is well-established. The compound's high stability and well-characterized mechanism of action make it a continued subject of interest for researchers in neuroscience and drug development. This guide provides a foundational understanding of Mebicar's core technical aspects to support further investigation and application.

References

- Mebicar : Uses, Side Effects, Interactions, Dosage / Pillintrip. (2025, October 8).

- Mebicar – supports memory and learning, anti-anxiety effects - Modafinil.pl! (2022, October 1).

- Temgicoluril | 10095-06-4 - Benchchem.

- [Mechanisms of the antishock action of mebikar] - PubMed.

- Buy Mebicar | 10095-06-4 - Smolecule.

- Synthesis of 2-Monofunctionalized 2,4,6,8-Tetraazabicyclo[3.3.0]octane-3,7-diones. (2025, August 7).

- Mebicar - Cayman Chemical - Cambridge Bioscience.

- Tetrahydro-1,3,4,6-tetramethylimidazo(4,5-d)imidazole-2,5(1H,3H)-dione - PubChem.

- Temgicoluril - Wikipedia.

- [Characteristics of the psychotropic spectrum of action of mebicar] - PubMed.

- SYNTHESIS OF SULFOANALOGS OF 2,4,6,8-TETRA- AZABICYCLO[3.3.0]OCTANE-3,7-DIONES - Ovid.

- Synthesis of new heterocyclic sulfamides - Math-Net.Ru.

- New Synthesis of 2,4,6,8-Tetramethyl-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione Using Etidronic Acid as a “Green” Catalyst - ТГУ.Сотрудники.

- A New and Efficient Method for the Preparation of 2,4,6,8-Tetraaz...

- Mebicar.

- Temgicoluril | GABA Receptor - TargetMol.

- [An experience of using mebicar in patients with autonomic dysfunction associated with anxiety disorder] - PubMed.

- Preventive Effect of Mebicar and Ginsenoside Rg1 on Neurobehavioral and Immunological Disruptions Caused by Intermittent Unpredictable Stress in Mice - PubMed.

- Mebicar | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com.

- Temgicoluril impurities - Pharmaffiliates.

- US20110070305A1 - Sustained release pharmaceutical composition containing mebicar - Google Patents.

- Adaptol | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com.

- [Clinical pharmacokinetics of mebikar] - PubMed.

- Analytical Method for Alachlor, Isoprocarb, Kresoxim-methyl, Diethofencarb, Thenylchlor, Tebufenpyrad, Paclobutrazol, Bitertanol.

- ᐈ Buy Adaptol® (Mebicar) 300 or 500 mg Online - RxEli.

- Buy Mebicar® Online - CosmicNootropic Shop.

- Buy MEBICAR® (Adaptol, Mebicarum) 300 mg/tab, 20 tabs - RUPharma.com.

- PACKAGE LEAFLET: INFORMATION FOR THE USER - Olainfarm.

- The Analytical Methods of Drug Analysis.

- Selank - Wikipedia.

- Analytical Techniques for Olmesartan Assessment: A Comprehensive Review from an Instrumental Statistics Perspective Jagdish Sawa.

- An Overview of Analytical Methods to Determine Pharmaceutical Active Compounds in Aquatic Organisms - MDPI. (2022, November 4).

- Stability of Olmesartan Medoxomil Extemporaneous Suspensions - PMC - NIH.

Sources

- 1. pillintrip.com [pillintrip.com]

- 2. flmodafinil.pl [flmodafinil.pl]

- 3. Temgicoluril - Wikipedia [en.wikipedia.org]

- 4. Buy Mebicar® Online - CosmicNootropic Shop [cosmicnootropic.com]

- 5. mn.olainfarm.com [mn.olainfarm.com]

- 6. benchchem.com [benchchem.com]

- 7. Tetrahydro-1,3,4,6-tetramethylimidazo(4,5-d)imidazole-2,5(1H,3H)-dione | C8H14N4O2 | CID 122282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Mebicar - Cayman Chemical [bioscience.co.uk]

- 9. Buy Mebicar | 10095-06-4 [smolecule.com]

- 10. US20110070305A1 - Sustained release pharmaceutical composition containing mebicar - Google Patents [patents.google.com]

- 11. New Synthesis of 2,4,6,8-Tetramethyl-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione Using Etidronic Acid as a “Green” Catalyst — ТГУ.Сотрудники [persona.tsu.ru]

Mebicar and its Derivatives: A Technical Guide to Structure-Activity Relationships for Novel Anxiolytics and Nootropics

Abstract

Mebicar (2,4,6,8-tetramethyl-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione), a bicyclic bis-urea derivative, is an anxiolytic and nootropic agent with a unique pharmacological profile. Unlike classical benzodiazepines, it exerts its therapeutic effects without significant sedative, myorelaxant, or addictive properties. This guide provides an in-depth technical exploration of Mebicar's core structure, the synthesis of its derivatives, and the evolving understanding of their structure-activity relationships (SAR). We will delve into the key structural modifications that influence pharmacological activity and discuss the experimental protocols essential for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel CNS-active compounds.

Introduction: The Mebicar Scaffold - A Foundation for Novel CNS Agents

Mebicar, also known as Temgicoluril, is a unique player in the landscape of central nervous system (CNS) therapeutics.[1] Its bicyclic glycoluril framework presents a rigid and sterically defined scaffold that has proven amenable to chemical modification. The primary therapeutic application of Mebicar is in the treatment of anxiety and neurotic disorders.[1] Its mechanism of action is complex and not fully elucidated, but it is known to modulate multiple neurotransmitter systems. Mebicar has been shown to decrease brain norepinephrine levels while increasing serotonin levels, without significantly affecting dopaminergic or cholinergic systems.[1][2] This nuanced modulation is believed to contribute to its anxiolytic effects, which are not accompanied by the typical side effects of sedation and motor impairment associated with benzodiazepines.[1][2]

Furthermore, Mebicar has demonstrated nootropic properties, with studies indicating its potential to improve cognitive functions such as memory and attention.[3] The quest for novel anxiolytic and nootropic agents with improved efficacy and safety profiles has spurred interest in the development of Mebicar derivatives. Understanding the relationship between the chemical structure of these derivatives and their biological activity is paramount for the rational design of new therapeutic candidates. This guide will systematically explore this relationship, providing a comprehensive overview of the current state of knowledge and future directions in the field.

The Core Moiety: Chemical and Physicochemical Properties of Mebicar

The foundational structure of Mebicar is a rigid bicyclic system, 2,4,6,8-tetramethyl-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione.

| Property | Value | Source |

| IUPAC Name | 1,3,4,6-Tetramethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione | [1] |

| Molecular Formula | C₈H₁₄N₄O₂ | [4] |

| Molar Mass | 198.226 g·mol⁻¹ | [1] |

| CAS Number | 10095-06-4 | [4] |

The molecule's structure is characterized by two fused five-membered rings, each containing two nitrogen atoms and a carbonyl group. The four nitrogen atoms are methylated, contributing to the molecule's lipophilicity and ability to cross the blood-brain barrier. The rigidity of the bicyclic core is a key feature, as it limits conformational flexibility and presents a well-defined shape for interaction with biological targets.

Synthesis of Mebicar Derivatives: Building on the Bicyclic Core

The synthesis of Mebicar and its derivatives generally involves the condensation of a substituted urea with a dicarbonyl compound. The parent Mebicar can be prepared by the condensation of 1,3-dimethylurea with glyoxal.[1] The synthesis of derivatives often follows similar principles, with modifications to the starting materials to introduce desired substituents.

General Synthetic Scheme for Bicyclic Bis-Urea Derivatives

The synthesis of bicyclic ureas can be achieved through palladium-catalyzed alkene carboamination reactions, offering a versatile route to a variety of substituted analogs.[5]

Experimental Protocol: Illustrative Synthesis of a Bicyclic Urea Derivative

This protocol provides a general framework for the synthesis of bicyclic urea derivatives, which can be adapted for the creation of a library of Mebicar analogs.

Materials:

-

Substituted urea

-

Dicarbonyl compound (e.g., glyoxal, 2,3-butanedione)

-

Acid catalyst (e.g., hydrochloric acid)

-

Solvent (e.g., ethanol, water)

-

Palladium catalyst (for carboamination reactions)

-

Aryl or alkenyl halide (for carboamination reactions)

-

Base (e.g., potassium carbonate)

Procedure:

-

Condensation to form the glycoluril core:

-

Dissolve the substituted urea in a suitable solvent.

-

Add the dicarbonyl compound and the acid catalyst.

-

Reflux the mixture for a specified time, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the crude product by filtration or extraction.

-

Purify the product by recrystallization or column chromatography.

-

-

N-Alkylation/Arylation (if required):

-

Dissolve the glycoluril core in an appropriate solvent.

-

Add a suitable base and the desired alkyl or aryl halide.

-

Stir the reaction at room temperature or with heating until completion.

-

Work up the reaction mixture to isolate the N-substituted derivative.

-

Purify the product as needed.

-

-

Palladium-Catalyzed Carboamination (for advanced derivatives):

-

Combine the N-alkenyl glycoluril, aryl or alkenyl halide, palladium catalyst, and a suitable ligand in a reaction vessel.

-

Add a base and a solvent.

-

Heat the reaction mixture under an inert atmosphere until the starting materials are consumed.

-

Cool the reaction and purify the product using chromatographic techniques.

-

Structure-Activity Relationship (SAR) of Mebicar Derivatives

The exploration of the SAR of Mebicar derivatives is still in its early stages, with a limited number of systematic studies published. However, the available data provides valuable insights into the structural features that govern anxiolytic and nootropic activity.

The Importance of Stereochemistry: The Case of Albicar

A key study in the SAR of Mebicar derivatives investigated the pharmacological effects of the racemate and enantiomers of Albicar (2,6-diethyl-4,8-dimethylglycoluril).[6] Albicar is a chiral analog of Mebicar, with ethyl groups replacing two of the methyl groups on the glycoluril core.

The study revealed a striking difference in the activity of the enantiomers:

-

(-)-(1S,5S)-enantiomer: Exhibited a stimulating effect on the central nervous system. This effect was attributed to the activation of the serotonergic system, as it potentiated the effects of the serotonin precursor 5-hydroxytryptophan.[6]

-

(+)-(1R,5R)-enantiomer: Displayed an inhibitory effect.[6]

This finding underscores the critical role of stereochemistry in the pharmacological activity of Mebicar derivatives. The specific spatial arrangement of the substituents on the bicyclic scaffold is crucial for determining the nature of the interaction with biological targets and the resulting physiological response.

Hypothetical SAR Insights and Future Directions

Based on the limited available data and general principles of medicinal chemistry, several hypotheses can be proposed to guide the future design of Mebicar derivatives:

-

Size and Lipophilicity of N-Substituents: The nature of the substituents on the nitrogen atoms will significantly impact the molecule's lipophilicity, which in turn affects its ability to cross the blood-brain barrier. Larger, more lipophilic groups may enhance CNS penetration but could also lead to non-specific binding and altered pharmacological profiles.

-

Substitution on the Bicyclic Core: Modification of the carbon backbone of the glycoluril scaffold, for instance, by introducing substituents at the bridgehead carbons, could influence the overall shape and rigidity of the molecule, potentially leading to altered receptor interactions.

-

Introduction of Polar Functional Groups: The incorporation of polar groups, such as hydroxyl or amino moieties, could introduce new hydrogen bonding interactions with target proteins, potentially increasing affinity and selectivity.

To systematically explore the SAR of Mebicar derivatives, the following experimental workflow is proposed:

Caption: Proposed workflow for the systematic investigation of Mebicar derivative SAR.

Experimental Protocols for Pharmacological Evaluation

The evaluation of the anxiolytic and nootropic potential of Mebicar derivatives requires a battery of well-established in vivo and in vitro assays.

In Vivo Models for Anxiolytic Activity

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[1] The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open and elevated spaces.

Experimental Protocol: Elevated Plus Maze Test

Apparatus:

-

A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

Procedure:

-

Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.[7]

-

Drug Administration: Administer the test compound or vehicle to the animals at a predetermined time before the test.

-

Testing:

-

Data Analysis:

-

Measure the time spent in the open arms and closed arms.

-

Count the number of entries into the open and closed arms.

-

Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.

-

This test is also based on the innate aversion of rodents to brightly illuminated areas.[3] The apparatus consists of a box divided into a large, brightly lit compartment and a small, dark compartment.

Experimental Protocol: Light-Dark Box Test

Apparatus:

-

A two-compartment box with a light and a dark chamber connected by an opening.

Procedure:

-

Habituation: Acclimate the animals to the testing room.

-

Drug Administration: Administer the test compound or vehicle.

-

Testing:

-

Place the animal in the center of the brightly lit compartment.[3]

-

Allow the animal to freely explore both compartments for a set duration (e.g., 5-10 minutes).

-

Record the animal's movements.

-

-

Data Analysis:

-

Measure the time spent in the light and dark compartments.

-

Count the number of transitions between the two compartments.

-

Anxiolytic drugs are expected to increase the time spent in the light compartment and the number of transitions.

-

In Vitro Assays for Target Identification

To elucidate the mechanism of action of novel Mebicar derivatives, in vitro assays are essential. These assays can help identify specific molecular targets, such as receptors or enzymes, with which the compounds interact.

-

Receptor Binding Assays: These assays measure the affinity of a compound for a specific receptor, such as serotonin or GABA receptors. Radioligand binding assays are a common technique used for this purpose.

-

Enzyme Inhibition Assays: If a derivative is hypothesized to act by inhibiting a particular enzyme, its inhibitory potency can be determined using an appropriate in vitro enzyme assay.

Computational Approaches in Mebicar Derivative Design

Computational tools play an increasingly important role in modern drug discovery. For Mebicar derivatives, these approaches can be used to predict their properties, understand their interactions with biological targets, and guide the design of new analogs.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[9] By identifying the key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of untested compounds.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or other macromolecule.[10][11] For Mebicar derivatives, docking studies can be used to:

-

Predict the binding mode of the compounds to their putative targets (e.g., serotonin or GABA receptors).

-

Identify key amino acid residues involved in the interaction.

-

Provide a structural basis for the observed SAR.

Caption: Conceptual diagram of a molecular docking workflow.

Conclusion and Future Perspectives

Mebicar represents a promising scaffold for the development of novel anxiolytic and nootropic agents with a favorable safety profile. The limited but insightful SAR data, particularly the stereospecific effects observed with Albicar, highlights the importance of a systematic approach to the design and evaluation of new derivatives. Future research should focus on:

-

Expansion of the chemical space: Synthesis and pharmacological evaluation of a broader range of Mebicar analogs with diverse substitutions.

-

Elucidation of the precise mechanism of action: Utilization of advanced in vitro and in silico techniques to identify and characterize the molecular targets of Mebicar and its active derivatives.

-

Systematic QSAR and computational modeling: Development of robust predictive models to guide the rational design of more potent and selective compounds.

By integrating synthetic chemistry, pharmacology, and computational modeling, the full therapeutic potential of the Mebicar scaffold can be unlocked, leading to the discovery of next-generation CNS agents for the treatment of anxiety and cognitive disorders.

References

-

Temgicoluril - Wikipedia. [Link]

-

Tetrahydro-1,3,4,6-tetramethylimidazo(4,5-d)imidazole-2,5(1H,3H)-dione - PubChem. [Link]

-

BehaviorCloud Protocols - Elevated Plus Maze. [Link]

-

[Characteristics of the psychotropic spectrum of action of mebicar] - PubMed. [Link]

-

Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse - Bio-protocol. [Link]

-

screening of anxiolytics | PPTX - Slideshare. [Link]

-

[Evaluation of the nootropic effect of mebicar in clinical practice] - PubMed. [Link]

-

Light-dark box test for mice - Aligning Science Across Parkinson's. [Link]

-

Screening of Anxiolytics | PPTX - Slideshare. [Link]

-

Light-dark box test for mice - Protocols.io. [Link]

-

Exploring the light/dark box test: Protocols and implications for neuroscience research. [Link]

-

Light-Dark Test - MMPC. [Link]

-

The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC. [Link]

-

Animal models for screening anxiolytic-like drugs: a perspective - PMC - PubMed Central. [Link]

-

Design, synthesis, and biological activity of urea derivatives as anaplastic lymphoma kinase inhibitors - PubMed. [Link]

-

Stereocontrolled synthesis of bicyclic ureas and sulfamides via Pd-catalyzed alkene carboamination reactions - PMC - NIH. [Link]

-

Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PubMed Central. [Link]

-

Synthesis and biological activity of urea and thiourea derivatives from 2-aminoheterocyclic compounds | Scilit. [Link]

-

Glycoluril and Its Chemical Properties | EURASIAN JOURNAL OF CHEMISTRY. [Link]

-

PRECLINICAL SCREENING OF ANXIOLYTICS - Gyan Sanchay. [Link]

-

Molecular and Supramolecular Objects from Glycoluril - Radboud Repository. [Link]

-

(PDF) Methods of analysis of glycoluril and its derivatives - ResearchGate. [Link]

-

Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors - RSC Publishing. [Link]

-

Synthesis of Glycoluril Dimers with the Ability to Form Polymeric Self-Associates in Water. [Link]

-

Molecular docking based screening of GABA (A) receptor inhibitors from plant derivatives. [Link]

-

Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABA A Agonist Derivatives - Brieflands. [Link]

-

Preparative synthesis and pharmacological activity of Albicar racemate and enantiomers. [Link]

-

Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans - PubMed Central. [Link]

-

Design of Novel Selective Serotonin Reuptake Inhibitors Using Computational Modeling Studies | bioRxiv. [Link]

-

New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice - MDPI. [Link]

-

Molecular docking analysis of α2-containing GABAA receptors with benzimidazoles derivatives - PMC - PubMed Central. [Link]

-

Quantitative structure–activity relationship - Wikipedia. [Link]

-

Molecular docking based screening of GABA (A) receptor inhibitors from plant derivatives. [Link]

-

Molecular dynamics study of differential effects of serotonin-2A-receptor (5-HT2AR) modulators - PMC - NIH. [Link]

-

Synthesis and Evaluation of the Anxiolytic Activity of Some Phthalimide Derivatives in Mice Model of Anxiety - PMC - PubMed Central. [Link]

-

Molecular dynamics study of differential effects of serotonin-2A-receptor (5-HT2AR) modulators | PLOS Computational Biology - Research journals. [Link]

-

Synthesis, Anticonvulsant, Sedative and Anxiolytic Activities of Novel Annulated Pyrrolo[1][2]benzodiazepines - MDPI. [Link]

-

(PDF) Design of Novel Selective Serotonin Reuptake Inhibitors Using Computational Modeling Studies - ResearchGate. [Link]

-

Preliminary pharmacological evaluation of enantiomeric morphinans - PubMed. [Link]

-

On the construction of LIECE models for the serotonin receptor 5-HT2AR - PubMed Central. [Link]

-

N-substituted cis-4a-(3-hydroxyphenyl)-8a-methyloctahydroisoquinolines are opioid receptor pure antagonists - PubMed. [Link]

-

Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - MDPI. [Link]

-

Antidepressant- and Anxiolytic-like Effects in Mice of Alkaloids from Aerial Parts of Argemone platyceras Link & Otto - MDPI. [Link]

Sources

- 1. Elevated plus maze protocol [protocols.io]

- 2. protocols.io [protocols.io]

- 3. bio-protocol.org [bio-protocol.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Stereocontrolled synthesis of bicyclic ureas and sulfamides via Pd-catalyzed alkene carboamination reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. behaviorcloud.com [behaviorcloud.com]

- 8. bio-protocol.org [bio-protocol.org]

- 9. mdpi.com [mdpi.com]

- 10. Molecular docking based screening of GABA (A) receptor inhibitors from plant derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. brieflands.com [brieflands.com]

An In-Depth Technical Guide to Investigating the Interaction of Mebicar with GABA Receptors

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the nuanced interaction between the anxiolytic compound Mebicar and the γ-aminobutyric acid (GABA) receptor system. While Mebicar is known for its unique anxiolytic properties, distinct from classical benzodiazepines, its precise mechanism of action, particularly concerning direct GABA receptor modulation, remains an area of active scientific inquiry. This document outlines the rationale and detailed methodologies to elucidate this interaction, fostering a deeper understanding of Mebicar's pharmacological profile.

Introduction: Mebicar and the GABAergic Hypothesis

Mebicar (also known as Adaptol or Temgicoluril) is an anxiolytic agent used in Eastern Europe that exhibits a notable clinical profile: it reduces anxiety and nervous tension without the significant sedative, myorelaxant, or cognitive-impairing side effects associated with benzodiazepines.[1][2] Its mechanism of action is complex, with evidence suggesting modulation of multiple neurotransmitter systems. Mebicar has been shown to decrease noradrenaline and increase serotonin levels in the brain, without directly affecting the dopaminergic system.[3][4][5]

A significant component of Mebicar's anxiolytic effect is hypothesized to involve the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system (CNS).[6][7] The GABA-A receptor, a ligand-gated ion channel, is a key target for many anxiolytic drugs, which typically enhance the receptor's response to GABA, leading to neuronal hyperpolarization and reduced excitability.[8][9] Early studies on Mebicar indicated that it facilitates inhibitory GABAergic transmission, suggesting a potential interaction with GABA receptors.[6] This guide provides a structured, multi-faceted approach to rigorously test this hypothesis.

Elucidating the Molecular Interaction: A Multi-Pronged Experimental Approach

To comprehensively characterize the interaction between Mebicar and GABA receptors, a combination of in vitro and in vivo studies is essential. The following sections detail the experimental protocols designed to investigate direct binding, functional modulation, and behavioral outcomes.

Part A: Radioligand Binding Assays - Quantifying the Affinity

The initial step in determining if Mebicar directly interacts with the GABA-A receptor is to perform radioligand binding assays. These assays will quantify the affinity of Mebicar for the receptor complex and can help identify the specific binding site.

Rationale for Experimental Design:

The GABA-A receptor has multiple binding sites, including the orthosteric site for GABA and allosteric sites for benzodiazepines, barbiturates, and other modulators.[10][11] By using different radioligands that target these specific sites, we can determine if Mebicar competes for binding at any of these locations. [3H]Muscimol is a high-affinity agonist for the GABA binding site, while [3H]Flunitrazepam is a classic radioligand for the benzodiazepine site.[12][13]

Experimental Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation:

-

Homogenize rat cortical tissue in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).[14]

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[13][14]

-

Wash the membrane pellet multiple times with fresh buffer to remove endogenous GABA.[13]

-

Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method like the BCA assay.[14][15]

-

-

Binding Assay:

-

Set up the assay in a 96-well plate with a final volume of 250 µL per well.[14][15]

-

For each assay, include wells for total binding, non-specific binding, and competitive binding with a range of Mebicar concentrations.

-

Total Binding: Add membrane preparation, assay buffer, and the chosen radioligand (e.g., [3H]Muscimol or [3H]Flunitrazepam at a concentration near its Kd).

-

Non-specific Binding: Add membrane preparation, a high concentration of a known unlabeled ligand (e.g., GABA for [3H]Muscimol or diazepam for [3H]Flunitrazepam), and the radioligand.

-

Competitive Binding: Add membrane preparation, the radioligand, and varying concentrations of Mebicar.

-

Incubate the plates at a controlled temperature (e.g., 4°C or 30°C) to reach equilibrium.[13][14]

-

-

Termination and Detection:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand.[14]

-

Wash the filters rapidly with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Mebicar concentration.

-

Determine the IC50 value (the concentration of Mebicar that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation: Hypothetical Binding Affinity of Mebicar

| Radioligand | Target Site | Mebicar Ki (µM) | Positive Control | Positive Control Ki (nM) |

| [3H]Muscimol | GABA Orthosteric Site | > 100 | GABA | 15 |

| [3H]Flunitrazepam | Benzodiazepine Site | 25 | Diazepam | 5 |

This table presents hypothetical data for illustrative purposes.

Part B: Electrophysiological Studies - Assessing Functional Modulation

Even if Mebicar does not directly compete with known radioligands, it may still modulate GABA-A receptor function through a novel allosteric site. Whole-cell patch-clamp electrophysiology is the gold standard for investigating the functional effects of compounds on ion channels.[16][17]

Rationale for Experimental Design:

This technique allows for the direct measurement of chloride currents flowing through GABA-A receptors in response to GABA application.[8][18] By applying Mebicar in conjunction with GABA, we can determine if it potentiates, inhibits, or has no effect on the GABA-induced current. This provides crucial information about its functional activity as a positive or negative allosteric modulator.

Experimental Protocol: Whole-Cell Patch-Clamp Recording

-

Cell Preparation:

-

Recording Setup:

-

Place the coverslip in a recording chamber on the stage of an inverted microscope and perfuse with artificial cerebrospinal fluid (aCSF).[16][17]

-

Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with an internal solution containing a high chloride concentration to allow for the measurement of inward chloride currents at a holding potential of -60 mV.[16][21]

-

-

Recording Procedure:

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Voltage-clamp the cell at a holding potential of -60 mV.

-

Apply GABA at a concentration that elicits a submaximal response (e.g., EC20) using a rapid solution exchange system.

-

After establishing a stable baseline of GABA-evoked currents, co-apply Mebicar at various concentrations with the same concentration of GABA.

-

Record the changes in the amplitude, kinetics (activation and deactivation rates), and desensitization of the GABA-evoked currents in the presence of Mebicar.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked currents in the absence and presence of Mebicar.

-

Construct a dose-response curve by plotting the percentage enhancement of the GABA-evoked current against the Mebicar concentration.

-

Determine the EC50 of Mebicar for the potentiation of the GABA response.

-

Visualizing the Experimental Workflow

Caption: Workflow for investigating Mebicar's interaction with GABA receptors.

Part C: In Vivo Behavioral Models - Correlating Molecular and Behavioral Effects

To ensure that the molecular and cellular effects observed in vitro are relevant to the anxiolytic action of Mebicar in a living organism, in vivo behavioral models are indispensable.[22][23]

Rationale for Experimental Design:

The Elevated Plus-Maze (EPM) is a widely validated model for assessing anxiety-like behavior in rodents.[1][22] It is based on the conflict between the animal's natural tendency to explore and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent in the open arms of the maze.

Experimental Protocol: Elevated Plus-Maze (EPM) Test

-

Apparatus:

-

A plus-shaped maze raised from the floor with two open arms and two closed arms.

-

-

Animals and Dosing:

-

Use adult male rats or mice.

-

Administer Mebicar (at various doses), a vehicle control, and a positive control (e.g., diazepam) intraperitoneally or orally at a set time before the test (e.g., 30 minutes).

-

-

Testing Procedure:

-

Place the animal in the center of the maze, facing one of the open arms.

-

Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).

-

Record the session using a video camera for later analysis.

-

-

Data Analysis:

-

Score the following parameters:

-

Time spent in the open arms and closed arms.

-

Number of entries into the open and closed arms.

-

Total distance traveled (to control for general locomotor activity).

-

-

An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries, without a significant change in total locomotor activity.

-

Synthesizing the Evidence: The GABAergic Contribution to Mebicar's Action

The convergence of data from these three experimental approaches will provide a robust characterization of Mebicar's interaction with the GABAergic system.

Visualizing the Hypothesized Signaling Pathway

Caption: Hypothesized modulation of GABA-A receptor signaling by Mebicar.

If the radioligand binding assays show that Mebicar displaces a known ligand, it would suggest direct competition at that site. The patch-clamp experiments will then reveal the functional consequence of this binding—whether it enhances or diminishes the GABA-mediated current. For instance, a potentiation of the current would classify Mebicar as a positive allosteric modulator. Finally, a corresponding anxiolytic effect in the EPM at relevant concentrations would link the molecular mechanism to the therapeutic action.

Conversely, if Mebicar does not show direct binding but still potentiates GABA currents, it would imply interaction with a novel allosteric site on the GABA-A receptor complex. The absence of an effect in both binding and electrophysiology studies would suggest that the GABAergic component of Mebicar's action is likely indirect, perhaps through modulation of GABA synthesis, release, or reuptake, which would necessitate further investigation using different experimental paradigms.

Conclusion

This technical guide provides a structured and scientifically rigorous pathway to dissect the interaction between Mebicar and GABA receptors. By integrating biochemical, electrophysiological, and behavioral methodologies, researchers can move beyond the current hypothesis and generate definitive data on the GABAergic component of Mebicar's mechanism of action. This, in turn, will contribute to a more complete understanding of this unique anxiolytic and may inform the development of novel therapeutics for anxiety disorders with improved side-effect profiles.

References

- [GABA-ergic component in the action of the tranquilizing agent mebikar]. Farmakol Toksikol. 1982 Mar-Apr;45(2):15-8.

- Electrophysiological Studies of GABA A Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. Curr Protoc Pharmacol. 2020 Jun;89(1):e75.

- Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Curr Protoc Neurosci. 2001 May;Chapter 7:Unit 7.5.

-

Anxiolytic. Wikipedia. [Link]

-

Mebicar – supports memory and learning, anti-anxiety effects. Modafinil.pl. [Link]

-

Characterization of GABA Receptors. PubMed Central. [Link]

-

Patch-Clamp Recordings. Bio-protocol. [Link]

-

[Characteristics of the psychotropic spectrum of action of mebicar]. Biull Eksp Biol Med. 1980 May;89(5):568-70. [Link]

-

Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. PubMed Central. [Link]

-

Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Experimental Models for Screening Anxiolytic Activity. JETIR. [Link]

-

Animal models for screening anxiolytic-like drugs: a perspective. PubMed Central. [Link]

-

Temgicoluril. Wikipedia. [Link]

-

patch-clamp-protocol-final.pdf. Axol Bioscience. [Link]

-

Whole Cell Patch Clamp Protocol. AXOL Bioscience. [Link]

-

The role of the serotonergic and GABA system in translational approaches in drug discovery for anxiety disorders. Frontiers in Pharmacology. [Link]

-

[An experience of using mebicar in patients with autonomic dysfunction associated with anxiety disorder]. Zh Nevrol Psikhiatr Im S S Korsakova. 2015;115(11):38-42. [Link]

-

Anxiolytic-like Effect of Quercetin Possibly through GABA Receptor Interaction Pathway: In Vivo and In Silico Studies. Molecules. 2022 Oct 22;27(21):7173. [Link]

-

Treatment of Anxiety Disorders in School Maladaptation with Adaptol. ResearchGate. [Link]

-

An experience of using mebicar in patients with autonomic dysfunction associated with anxiety disorder. ResearchGate. [Link]

-

Anxiolytic-like Effect of Quercetin Possibly through GABA Receptor Interaction Pathway: In Vivo and In Silico Studies. PubMed. [Link]

-

[Mechanisms of the antishock action of mebikar]. Farmakol Toksikol. 1986 Jul-Aug;49(4):46-9. [Link]

-

GABA Receptor Physiology and Pharmacology. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]

-

GABAA receptor. Wikipedia. [Link]

-

Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities. Nature Communications. 2022 Aug 6;13(1):4594. [Link]

-

Electrophysiology of ionotropic GABA receptors. Cell Mol Life Sci. 2021 Jul;78(13):5341-5370. [Link]

-

A paradoxical switch: the implications of excitatory GABAergic signaling in neurological disorders. Frontiers in Cellular Neuroscience. [Link]

-

Electrophysiology of ionotropic GABA receptors. PubMed Central. [Link]

-

GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Genetic Engineering and Biotechnology. [Link]

-

Neuroscience Basics: GABA Receptors and GABA Drugs, Animation. YouTube. [Link]

-

GABA Receptor. StatPearls. [Link]

-

Structure activity relationship of selective GABA uptake inhibitors. ResearchGate. [Link]

-

Muscarinic M2 and M1 receptors reduce GABA release by Ca2+ channel modulation through activation of PI3K/Ca2+ -independent and PLC/Ca2+ -dependent PKC. J Neurophysiol. 2007 Sep;98(3):1236-47. [Link]

-

Comparative stereostructure-activity studies on GABAA and GABAB receptor sites and GABA uptake using rat brain membrane preparations. J Neurochem. 1986 Sep;47(3):898-903. [Link]

-

Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Chem Neurosci. 2018 Sep 19;9(9):2279-2285. [Link]

-

Electrophysiology of GABA-mediated synaptic transmission and possible roles in epilepsy. Neurochem Res. 1991 Mar;16(3):251-62. [Link]

-

The GABA B Receptor—Structure, Ligand Binding and Drug Development. Molecules. 2021 Aug 26;26(17):5213. [Link]

-

The Effect of Oral GABA on the Nervous System: Potential for Therapeutic Intervention. Brain Sciences. [Link]

-

On high- and low-affinity agonist sites in GABAA receptors. J Neurochem. 2004 Apr;89(1):158-66. [Link]

-

Biphasic effects of cannabinoids in anxiety responses: CB1 and GABA(B) receptors in the balance of GABAergic and glutamatergic neurotransmission. Neuropsychopharmacology. 2012 Dec;37(13):2857-68. [Link]

-

Enhancement of GABAergic inhibition: a mechanism of action of benzodiazepines, phenobarbital, valproate and L-cycloserine in the cat spinal cord. Br J Pharmacol. 1984 Mar;81(3):533-41. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. flmodafinil.pl [flmodafinil.pl]

- 4. [Characteristics of the psychotropic spectrum of action of mebicar] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Temgicoluril - Wikipedia [en.wikipedia.org]

- 6. [GABA-ergic component in the action of the tranquilizing agent mebikar] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anxiolytic - Wikipedia [en.wikipedia.org]

- 8. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. GABAA receptor - Wikipedia [en.wikipedia.org]

- 11. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. docs.axolbio.com [docs.axolbio.com]

- 17. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 18. Electrophysiology of ionotropic GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Patch-Clamp Recordings [bio-protocol.org]

- 22. jetir.org [jetir.org]

- 23. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Neurotransmitter System Effects of Mebicar

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mebicar (tetramethylglycoluril) is a non-benzodiazepine anxiolytic and nootropic agent with a unique neurochemical profile. Unlike classical anxiolytics that often cause sedation and cognitive impairment, Mebicar exhibits a calming effect while preserving, and in some cases enhancing, cognitive function.[1] This guide provides a comprehensive technical overview of the current understanding of Mebicar's effects on major neurotransmitter systems. It is designed for researchers and drug development professionals seeking to elucidate its mechanism of action and explore its therapeutic potential. While direct receptor binding and enzyme inhibition data for Mebicar are notably scarce in publicly accessible literature, this document synthesizes the existing preclinical and clinical evidence to build a coherent picture of its indirect modulatory role. We will delve into its influence on the GABAergic, serotonergic, adrenergic, and glutamatergic systems, and provide detailed experimental protocols to guide future research in this area.

Introduction to Mebicar: A Nootropic Anxiolytic

Mebicar, also known under brand names such as Adaptol, is a bicyclic bis-urea derivative.[2] Its chemical structure is distinct from other psychotropic drug classes. Clinically, Mebicar is prescribed for anxiety, emotional lability, and to improve tolerance of neuroleptics.[3][4] A key feature that distinguishes Mebicar is its anxiolytic effect without significant hypnotic or myorelaxant properties, allowing for daytime use without compromising daily activities.[3][5] Furthermore, it has demonstrated nootropic characteristics, including improvements in attention and cognitive performance.[1][6]

The central hypothesis surrounding Mebicar's mechanism of action is that it does not act as a direct agonist or antagonist at primary neurotransmitter receptors. Instead, it appears to function as a modulator, helping to balance and integrate the activity of several key neurotransmitter systems, particularly within the limbic-reticular complex and hypothalamus.[3][5] This guide will explore the evidence supporting this hypothesis for each major system.

The Enigmatic Interaction with the GABAergic System

The GABAergic system, being the primary inhibitory network in the central nervous system, is a logical target for anxiolytic drugs.[7] While Mebicar influences this system, its mode of interaction appears to be unconventional.

Indirect Evidence of GABAergic Facilitation

Early preclinical studies provided the first clues to Mebicar's GABAergic activity. In animal models, Mebicar demonstrated antagonism towards bicuculline-induced seizures, a hallmark of GABA-A receptor blockade.[7] It also increased the latency to seizures induced by thiosemicarbazide, an inhibitor of GABA synthesis.[7] These findings led to the hypothesis that Mebicar facilitates inhibitory GABAergic transmission.[7] However, the same study reported a seemingly contradictory finding: a reduction in brain GABA content after two weeks of administration.[7] This suggests a more complex, possibly adaptive, response to chronic Mebicar exposure.

A Departure from the Benzodiazepine Model

Crucially, Mebicar's clinical profile lacks the pronounced sedation, muscle relaxation, and potential for dependence associated with benzodiazepines, which are positive allosteric modulators of the GABA-A receptor. This strongly suggests that Mebicar does not bind to the benzodiazepine site on the GABA-A receptor complex. The absence of direct binding affinity data for Mebicar at any GABA receptor subtype further supports an indirect mechanism of action.

Investigating the Unknown: A Proposed Experimental Workflow

To definitively characterize Mebicar's interaction with the GABAergic system, a multi-pronged experimental approach is necessary.

Modulation of Monoaminergic Systems: Serotonin and Norepinephrine

Mebicar appears to exert a balancing act on the key monoamine systems involved in mood and arousal: the serotonergic and adrenergic systems.

Serotonergic System: An Elevation of Levels

Multiple sources indicate that Mebicar increases the levels of serotonin in the brain.[8][9] The precise mechanism for this increase remains to be elucidated. Potential pathways include:

-

Inhibition of Serotonin Reuptake: Mebicar could potentially inhibit the serotonin transporter (SERT), leading to increased synaptic serotonin concentrations.

-

Modulation of Serotonin Synthesis: An effect on the rate-limiting enzyme in serotonin synthesis, tryptophan hydroxylase, is another possibility.

-

Inhibition of Serotonin Metabolism: Mebicar might inhibit monoamine oxidase (MAO), the enzyme responsible for breaking down serotonin.

Currently, there is no direct evidence to definitively support or refute any of these mechanisms.

Adrenergic System: A Reduction in Norepinephrine

In contrast to its effects on serotonin, Mebicar has been reported to decrease the levels of norepinephrine in the brain.[8][10] This action likely contributes to its anxiolytic effects, as the noradrenergic system is heavily implicated in the "fight-or-flight" response and anxiety states. The potential mechanisms for this reduction mirror those for serotonin, but in the opposite direction, and could involve:

-

Inhibition of Norepinephrine Synthesis: Mebicar could potentially inhibit tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis.

-

Enhancement of Norepinephrine Reuptake or Metabolism: An increase in the activity of the norepinephrine transporter (NET) or MAO is also a theoretical possibility.

Dopaminergic and Cholinergic Systems: A Lack of Direct Influence

Notably, the literature consistently reports that Mebicar does not significantly affect the dopaminergic or cholinergic systems.[8][9] This selectivity is a key aspect of its pharmacological profile and likely contributes to its favorable side-effect profile, particularly the absence of extrapyramidal symptoms or anticholinergic effects.

The Glutamatergic System: An Unexplored Frontier

Glutamate is the primary excitatory neurotransmitter in the brain, and its interplay with GABA is crucial for maintaining neural homeostasis. Given Mebicar's purported role as a system modulator, its potential effects on glutamatergic transmission warrant investigation. To date, there is a significant lack of research into Mebicar's interactions with the glutamatergic system. Future studies should explore its potential effects on NMDA and AMPA receptors, as well as on glutamate release and reuptake.

Experimental Protocols for Elucidating Mebicar's Mechanism of Action

To address the current gaps in our understanding of Mebicar's neuropharmacology, the following detailed experimental protocols are proposed.

Radioligand Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of Mebicar for a panel of key neurotransmitter receptors and transporters.

Methodology:

-

Preparation of Cell Membranes:

-

Culture cell lines expressing the target receptor or transporter of interest (e.g., HEK293 cells transfected with human SERT, NET, GABA-A receptors, etc.).

-

Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl) using a Dounce homogenizer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration using a Bradford or BCA assay.

-

-

Competitive Binding Assay:

-

In a 96-well microplate, add a fixed concentration of a specific radioligand (e.g., [³H]-Citalopram for SERT, [³H]-Nisoxetine for NET, [³H]-Muscimol for GABA-A receptors).

-

Add increasing concentrations of unlabeled Mebicar to compete with the radioligand for binding.

-

Include control wells with no competitor (total binding) and wells with a high concentration of a known potent competitor to determine non-specific binding.

-

Add the prepared cell membranes to each well.

-

Incubate the plates at a specific temperature and for a sufficient duration to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Mebicar concentration.

-